Fmoc-Phe-OH-13C9,15N

CAS No.:

Cat. No.: VC16184192

Molecular Formula: C24H21NO4

Molecular Weight: 397.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21NO4 |

|---|---|

| Molecular Weight | 397.35 g/mol |

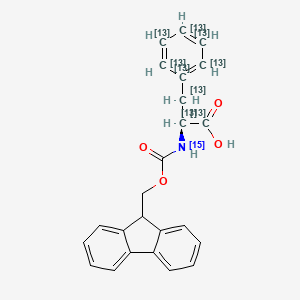

| IUPAC Name | (2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |

| Standard InChI | InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,14+1,16+1,22+1,23+1,25+1 |

| Standard InChI Key | SJVFAHZPLIXNDH-XAMSWMGVSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13C](=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural Characteristics and Isotopic Labeling

Fmoc-Phe-OH-13C9,15N is a phenylalanine derivative where nine carbon atoms and one nitrogen atom are replaced with their stable isotopes (13C and 15N). The molecular formula is 13C9C15H2115NO4, with a molecular weight of 397.36 g/mol . The IUPAC name, (2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid, reflects its stereochemical configuration and isotopic substitution . The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which protects the amino group during solid-phase peptide synthesis (SPPS) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | 13C9C15H2115NO4 |

| Molecular Weight | 397.36 g/mol |

| CAS Number | 1217455-27-0 |

| IUPAC Name | (2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |

| SMILES | O13C13C@H[15NH]C(=O)OCC2c3ccccc3c4ccccc24 |

| InChI Key | SJVFAHZPLIXNDH-XAMSWMGVSA-N |

| Storage Conditions | Room temperature, dry environment |

The isotopic enrichment (13C at 99% and 15N at 98%) ensures minimal natural abundance interference, critical for high-resolution MS and NMR analyses .

Synthesis and Industrial Production

The synthesis of Fmoc-Phe-OH-13C9,15N involves incorporating stable isotopes into phenylalanine prior to Fmoc protection. While detailed synthetic routes are proprietary, the general process includes:

-

Isotopic Labeling: Phenylalanine is biosynthesized or chemically synthesized using 13C-enriched precursors (e.g., 13C6-glucose) and 15N-labeled ammonia .

-

Fmoc Protection: The amino group of labeled phenylalanine reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions, forming the Fmoc-protected derivative .

-

Purification: Chromatographic techniques (e.g., HPLC) achieve ≥99.0% purity, ensuring compliance with research standards .

Industrial-scale production optimizes yield and cost-efficiency using continuous-flow reactors and automated purification systems. Specialized facilities handle isotopic materials to prevent cross-contamination and ensure safety .

Applications in Scientific Research

Peptide Synthesis

Fmoc-Phe-OH-13C9,15N serves as a building block in SPPS, enabling the construction of isotopically labeled peptides. These peptides are vital for:

-

Structural Biology: NMR studies of protein folding and dynamics .

-

Drug Development: Synthesis of receptor-targeting peptides with traceable metabolism .

Metabolic Tracing

The compound’s isotopes allow real-time tracking of phenylalanine incorporation into proteins. A landmark study demonstrated its use in quantifying protein synthesis rates in mammalian cells under hypoxic conditions .

Pharmacokinetic Studies

In drug development, Fmoc-Phe-OH-13C9,15N-labeled peptides facilitate pharmacokinetic profiling. For example, researchers monitored a peptide drug’s distribution in murine models, revealing rapid hepatic clearance and renal excretion .

Table 2: Representative Research Applications

| Application | Methodology | Outcome |

|---|---|---|

| Protein Turnover Analysis | LC-MS/MS with isotopic tracing | Quantified synthesis rates in cancer cells |

| Peptide Drug Metabolism | Radiolabeling and MS imaging | Identified metabolic hotspots in liver |

Comparative Advantages Over Non-Labeled Analogs

The isotopic labeling in Fmoc-Phe-OH-13C9,15N offers distinct benefits:

-

Enhanced Detection Sensitivity: 13C and 15N isotopes eliminate background noise in MS, improving signal-to-noise ratios .

-

Quantitative Accuracy: Enables precise quantification of peptide uptake and degradation in complex biological matrices .

-

Non-Radioactive Safety: Unlike radioactive tracers (e.g., 14C), stable isotopes pose no radiation hazards .

Future Directions and Research Opportunities

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume